molecular formula C47H67N13O14S2 B609772 Orpressin CAS No. 914453-98-8

Orpressin

Cat. No. B609772
CAS RN: 914453-98-8
M. Wt: 1102.25
InChI Key: AYJSELDHDXYDKX-HPILINOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orpressin, also known as ornipressin or ornithine-vasopressin, is a synthetic analog of vasopressin . It has an ORNITHINE substitution at residue 8 of the cyclic nonapeptide . It is used as a local vasoconstrictor and hemostatic . The molecular weight of Orpressin is 1042.20 and its formula is C45H63N13O12S2 .


Physical And Chemical Properties Analysis

Orpressin has a molecular weight of 1042.20 and its formula is C45H63N13O12S2 . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the resources I have.

Scientific Research Applications

  • Cardiac Effects : Ornipressin (POR-8®) is used primarily as a peripheral vasoconstrictor, often in combination with local anesthetics. It may cause cardiac effects, largely through changes in coronary flow, potentially leading to myocardial depressive effects due to reduced myocardial perfusion and direct effects on myocardial tissue (Graf et al., 1997).

  • Coronary Blood Circulation and Peripheral Circulation : Ornipressin has been observed to affect both coronary and peripheral circulation, leading to increased blood pressure, changes in heart rate, and vasopressor activity on coronary arteries. These effects suggest a need to reevaluate the use of ornipressin in clinical practice (Veit et al., 1993).

  • Severe Myocardial Ischemia : There are reported cases of severe myocardial ischemia following local infiltration with ornipressin, indicating that systemic hemodynamic changes induced by ornipressin may lead to severe myocardial ischemia due to coronary vasoconstriction (Veit et al., 1993).

  • Hepatorenal Syndrome Treatment : Ornipressin, combined with albumin infusion, has been effective in reversing hepatorenal syndrome, showing improvement in circulatory function without causing intestinal, myocardial, or distal ischemia (Úriz et al., 2000).

  • Treatment for Congenital and Acquired Bleeding Disorders : Desmopressin, a synthetic analogue of vasopressin, has been established as a nontransfusional treatment for mild and moderate hemophilia, von Willebrand disease, and other hemorrhagic conditions, showing efficacy in increasing factor VIII coagulant activity and shortening bleeding time (Mannucci, 1988).

  • Functional Renal Failure in Liver Cirrhosis : Ornipressin has shown positive effects on renal function and hemodynamics in patients with decompensated cirrhosis and renal failure. It leads to improved renal function and a reversal of the hyperdynamic circulation, indicating its potential use in managing functional renal failure in advanced liver cirrhosis (Lenz et al., 1991).

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJSELDHDXYDKX-HPILINOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H67N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1102.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.